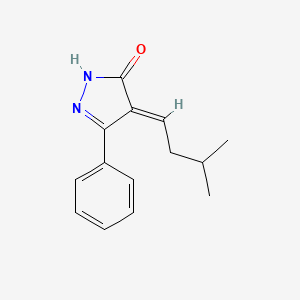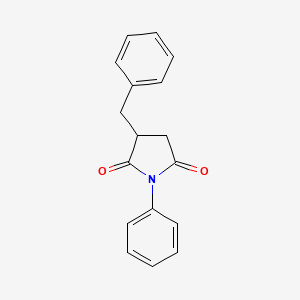![molecular formula C23H19N3OS B15212205 N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide CAS No. 920513-39-9](/img/structure/B15212205.png)
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is a complex organic compound that features an isoquinoline moiety, a phenylthio group, and an aminoacetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Isoquinolin-6-yl)methyl-1H-pyrazole-4-carboxamide: This compound also features an isoquinoline moiety and is used as a plasma kallikrein inhibitor for the treatment of hereditary angioedema.
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)ethanamide: A closely related compound with similar structural features but different biological activity.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
920513-39-9 |
|---|---|
Fórmula molecular |
C23H19N3OS |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
Clave InChI |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)


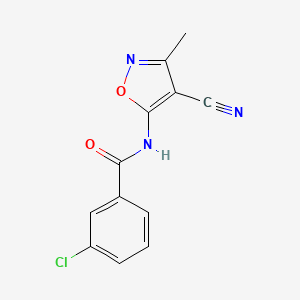

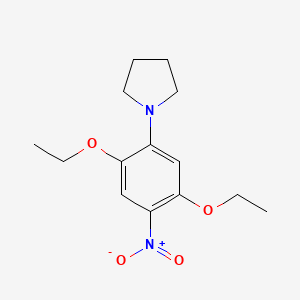
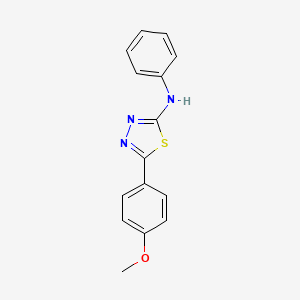
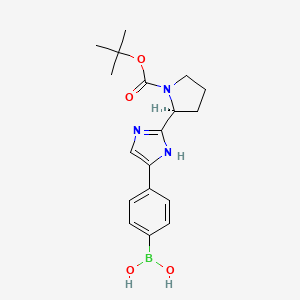
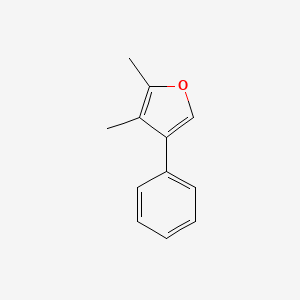
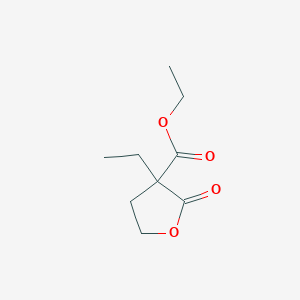
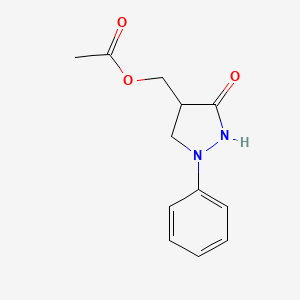
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
